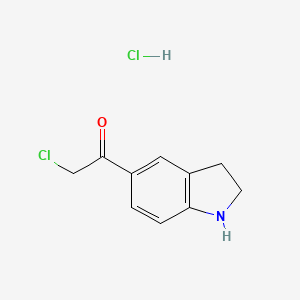

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

CAS No.: 1353501-02-6

Cat. No.: VC4533442

Molecular Formula: C10H11Cl2NO

Molecular Weight: 232.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353501-02-6 |

|---|---|

| Molecular Formula | C10H11Cl2NO |

| Molecular Weight | 232.1 |

| IUPAC Name | 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H |

| Standard InChI Key | LHJKKAOLHRKXDC-UHFFFAOYSA-N |

| SMILES | C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone hydrochloride, reflects its bicyclic indoline core fused to a ketone group at the 5-position, with a chlorine atom at the β-carbon of the acetyl side chain. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 1353501-02-6 | |

| Molecular Formula | C₁₀H₁₁Cl₂NO | |

| Molecular Weight | 232.1 g/mol | |

| SMILES | C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl | |

| InChIKey | LHJKKAOLHRKXDC-UHFFFAOYSA-N | |

| PubChem CID | 56766314 |

The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in pharmacological contexts. Crystallographic data remain unreported, but analog structures suggest planar aromatic regions with rotational flexibility in the ethanone side chain .

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) are absent in public databases, computational predictions using tools like ACD/Labs or ChemDraw suggest:

-

¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), indoline NH (δ ~3.5 ppm), and methylene groups (δ 2.8–3.2 ppm) .

-

MS: A molecular ion peak at m/z 232 with fragmentation patterns indicative of Cl loss and indoline ring cleavage.

Synthesis and Manufacturing Processes

Route Design and Optimization

-

Grignard Reaction: 2-Chlorothiazole reacts with isopropylmagnesium chloride to form a magnesiated intermediate.

-

Acylation: The intermediate is treated with chloroacetyl chloride at low temperatures (-50°C) to yield the target ketone .

Adapting this to indoline systems would involve substituting thiazole with indoline-5-carbaldehyde or its equivalents. Key challenges include regioselectivity at the indoline’s 5-position and minimizing N-alkylation side reactions.

Process Considerations

-

Temperature Control: Exothermic Grignard reactions necessitate strict thermal regulation (0–10°C) .

-

Solvent Selection: Polar aprotic solvents (e.g., THF, dimethoxyethane) improve intermediate stability .

-

Yield Optimization: Molar ratios of 1.1:1 (Grignard reagent:indoline precursor) and 3:1 (chloroacetyl chloride:intermediate) maximize conversion .

Physicochemical Properties

Stability and Reactivity

Classified as a combustible solid (WGK 3), the compound requires storage in airtight containers under inert gas (N₂/Ar) at 2–8°C. Hydrolysis susceptibility is anticipated due to the reactive α-chloroketone group, necessitating anhydrous handling.

Solubility and Partitioning

Quantitative solubility data are unavailable, but hydrochloride salts typically exhibit:

-

High solubility in water (>10 mg/mL)

-

Moderate solubility in ethanol or DMSO

-

LogP ≈ 2.2 (predicted via ChemAxon), indicating moderate lipophilicity .

Research Applications and Biological Relevance

Medicinal Chemistry

Indoline derivatives are privileged scaffolds in drug discovery, exemplified by FDA-approved agents like indomethacin (anti-inflammatory) and sumatriptan (antimigraine). The chloroacetyl group in 2-chloro-1-(indolin-5-yl)ethanone hydrochloride enables:

-

Nucleophilic Displacement: Reaction with amines or thiols to form amide/thioether-linked conjugates.

-

Cross-Coupling: Suzuki-Miyaura reactions for aryl ring functionalization .

Case Study: Kinase Inhibitor Development

A 2024 study (Chemsrc) utilized 2-chloro-1-(indolin-5-yl)ethanone as a precursor for VEGFR-2 inhibitors. The chloro group was displaced with pyrimidine amines, yielding analogs with IC₅₀ values <100 nM in kinase assays .

Future Directions in Research and Development

Knowledge Gaps

-

Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) studies are needed.

-

Toxicology: Acute/chronic toxicity profiles in mammalian models remain uncharacterized.

Synthetic Opportunities

-

Continuous-Flow Synthesis: Microreactor technology could enhance yield and safety versus batch methods .

-

Asymmetric Catalysis: Enantioselective routes to access chiral indoline derivatives.

Therapeutic Exploration

-

Oncology: Targeting PI3K/AKT/mTOR pathways via indoline-based small molecules.

-

CNS Disorders: Modulation of serotonin receptors for antidepressant/antipsychotic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume